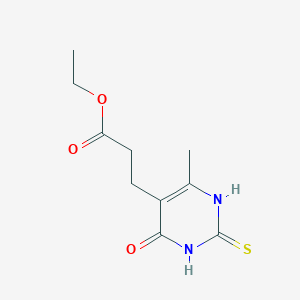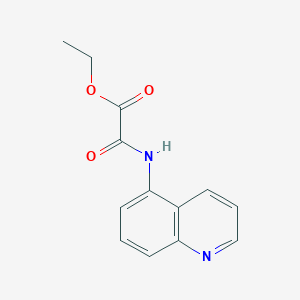
6-(4-Ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyridazinone derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Structural and Electronic Properties
Research into similar compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, has provided insights into their structural and electronic properties. X-ray diffraction studies suggest a limited inclination of the phenyl ring when ortho-substituted, with a notable delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This structural configuration suggests critical orientations for the piperidine-like group due to this delocalization, offering potential applications in the design of compounds with specific electronic properties (Georges et al., 1989).
Synthesis and Biological Activities
A diverse range of substituted pyridine derivatives, prepared from precursors such as 2-chloro-6-ethoxy-4-acetylpyridine, have shown significant analgesic and antiparkinsonian activities. These activities are comparable to those of established drugs like Valdecoxib® and Benzatropine®, highlighting the therapeutic potential of these compounds in treating pain and Parkinson's disease (Amr et al., 2008).
Antibacterial Applications
The synthesis of novel thieno[2,3-c]pyridazines has demonstrated effective antibacterial activities. Starting materials such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine have been utilized to produce compounds that show significant inhibition against various bacterial strains, suggesting a potential for the development of new antibacterial agents (Al-Kamali et al., 2014).
Herbicidal and Insecticidal Applications
Research into pyridazine derivatives has also extended into the agricultural sector, where novel compounds exhibit strong herbicidal and insecticidal activities. For example, 4-(3-trifluoromethylphenyl)pyridazine derivatives have shown significant efficacy in bleaching and controlling weeds, with certain compounds demonstrating herbicidal activities comparable or superior to commercial products against dicotyledonous plants. This highlights the potential of such compounds in developing new agricultural chemicals (Xu et al., 2008).
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-17-8-6-16(7-9-17)18-10-11-19(23)22(20-18)15-14-21-12-4-3-5-13-21/h6-11H,2-5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOIUJNXFUSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)


![N'-(2,3-dichlorobenzenesulfonyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carbohydrazide](/img/structure/B2935195.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2935196.png)
![3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole](/img/structure/B2935197.png)
![4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2935199.png)

![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935203.png)


